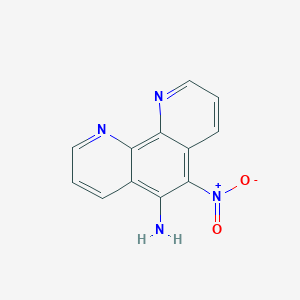
5-Nitro-6-amino-1,10-phenanthroline
Übersicht
Beschreibung
5-Nitro-6-amino-1,10-phenanthroline (5-NP) is a derivative of o-Phenanthroline. It acts as a mediator of glucose oxidase (GOX) and has antituberculous activity. It can be applied as redox mediators for oxidases and is suitable for the development of reagent-less biosensors and biofuel cells .
Synthesis Analysis
The synthesis of 5-Nitro-6-amino-1,10-phenanthroline was achieved by dissolving 5-Nitro-1,10-phenanthroline in a mixture of ethanol/dioxane and heating it until all the solids were dissolved. It was then rapidly cooled to form a fine suspension .
Molecular Structure Analysis
The molecular structure of 5-Nitro-6-amino-1,10-phenanthroline is C12H8N4O2 . Further analysis of the molecular structure is not available from the search results.
Chemical Reactions Analysis
A new spectrophotometric method was developed for the determination of Fe (II) with 5-Nitro-6-amino-1,10-phenanthroline (NAF). The method is based on the formation of a colored product between Fe (II) and NAF .
Physical And Chemical Properties Analysis
5-Nitro-6-amino-1,10-phenanthroline has a molecular weight of 240.22 and a predicted density of 1.518±0.06 g/cm3. Its boiling point is predicted to be 510.9±45.0 °C . It appears as a light yellow to yellow-brown crystalline powder .
Wissenschaftliche Forschungsanwendungen
Biosensors and Biofuel Cells : 5-Nitro-1,10-phenanthroline (5NP) and its derivatives have been studied for their potential in biosensor and biofuel cell development. These compounds, especially those containing amino groups, have shown promising results as redox mediators for oxidases, making them suitable for reagent-less biosensors and biofuel cells (Oztekin et al., 2010).
Synthesis of Amino Compounds : 5NP has been used in the synthesis of amino compounds like 5-Amino-1,10-phenanthroline. Different reduction systems have been explored for this purpose, with 5% Pd/C and hydrazine hydrate showing effective reduction (Wu Yu-xiong, 2005).
Antimicrobial Properties : 5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis, including activation in an F420-dependent manner and inducing autophagy in macrophages to kill intracellular bacteria (Kidwai et al., 2017).
Synthesis of Ligands : 5NP has been used in the synthesis of various ligands like 5-isothiocyanato-1,10-phenanthroline, which can form covalently bonded nanohybrid structures in transition metal complex-silica systems (Khimich et al., 2006).
Antiplasmodial Activity : Derivatives of 5-nitro-1,10-phenanthroline hydrate have shown promising in vitro antiplasmodial activity against strains of Plasmodium falciparum (Hadanu et al., 2012).
Interactions with Transition Metal Complexes : 5NP has been studied for its interaction with transition metal complexes, which are important for understanding color-forming processes and reaction kinetics (Bartolotta et al., 1984).
Complexation with Metal Ions : Studies have been conducted on the complexation of Cu(II) ion with 5NP and amino acids, providing insights into the formation and stability of these complexes (Inci & Aydın, 2016).
Crystal Structure and Spectroscopy : The crystal structure, electronic absorption spectroscopy, and protonation character of 6-nitro-[1,10]phenanthroline-1-ium nitrate, synthesized from 5NP, have been examined (Bei et al., 2004).
Cytotoxicity in Cancer Research : Platinum(II)-based metallointercalators using substituted 1,10-phenanthroline ligands, including 5NP, have been synthesized and their cytotoxicity against cancer cells has been investigated (Kemp et al., 2007).
Synthesis of Luminescent Materials : 5NP has been used in the synthesis of luminescent materials and its properties, such as luminescence and phosphorescence spectra, have been determined (Xu Cun-jin, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-nitro-1,10-phenanthrolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWWTWQUVUMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578170 | |
| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-amino-1,10-phenanthroline | |
CAS RN |
168646-53-5 | |
| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



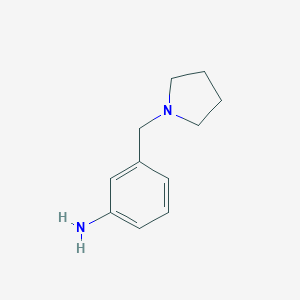
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
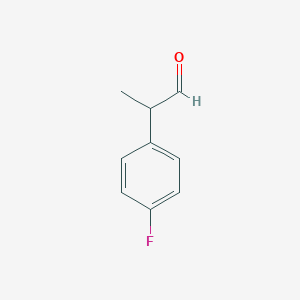
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
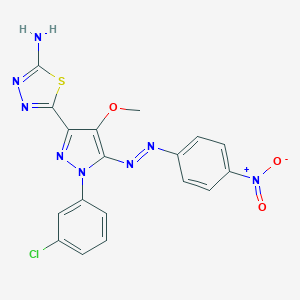
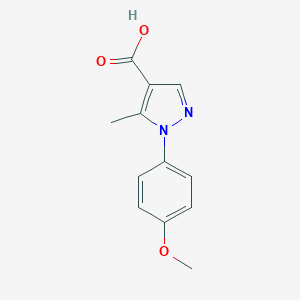
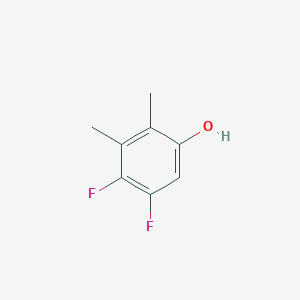
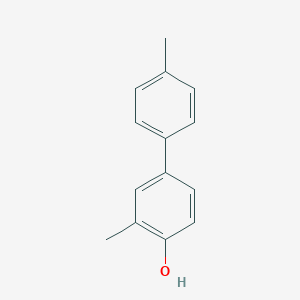
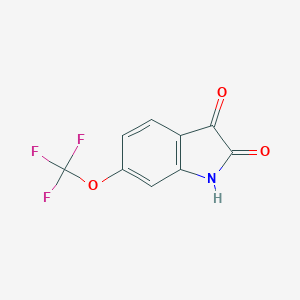
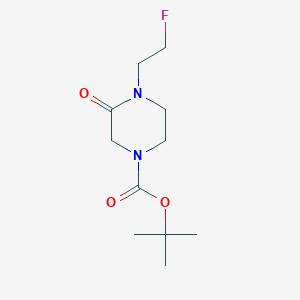
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
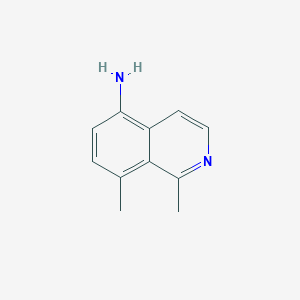
![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)